molecular formula C22H14ClN3O4 B12894323 Benzamide, 2-chloro-5-nitro-N-[4-(2-quinolinyloxy)phenyl]- CAS No. 647852-85-5

Benzamide, 2-chloro-5-nitro-N-[4-(2-quinolinyloxy)phenyl]-

Cat. No.: B12894323
CAS No.: 647852-85-5
M. Wt: 419.8 g/mol
InChI Key: HSDWCGKTWLZKEJ-UHFFFAOYSA-N
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Description

2-Chloro-5-nitro-N-(4-(quinolin-2-yloxy)phenyl)benzamide is a complex organic compound that features a quinoline moiety linked to a benzamide structure

Properties

CAS No.

647852-85-5

Molecular Formula

C22H14ClN3O4

Molecular Weight

419.8 g/mol

IUPAC Name

2-chloro-5-nitro-N-(4-quinolin-2-yloxyphenyl)benzamide

InChI

InChI=1S/C22H14ClN3O4/c23-19-11-8-16(26(28)29)13-18(19)22(27)24-15-6-9-17(10-7-15)30-21-12-5-14-3-1-2-4-20(14)25-21/h1-13H,(H,24,27)

InChI Key

HSDWCGKTWLZKEJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)OC3=CC=C(C=C3)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-nitro-N-(4-(quinolin-2-yloxy)phenyl)benzamide typically involves multiple steps. One common route starts with the preparation of the quinoline derivative, which is then reacted with a chlorinated nitrobenzene derivative. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-nitro-N-(4-(quinolin-2-yloxy)phenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-5-nitro-N-(4-(quinolin-2-yloxy)phenyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-5-nitro-N-(4-(quinolin-2-yloxy)phenyl)benzamide involves its interaction with specific molecular targets. The quinoline moiety is known to intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit certain enzymes or receptors, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-nitro-N-(4-(quinolin-2-yloxy)phenyl)benzamide: can be compared with other quinoline derivatives such as chloroquine, quinine, and camptothecin.

    Chloroquine: Known for its antimalarial activity.

    Quinine: Used historically for the treatment of malaria.

    Camptothecin: A potent anticancer agent.

Uniqueness

What sets 2-Chloro-5-nitro-N-(4-(quinolin-2-yloxy)phenyl)benzamide apart is its unique combination of a quinoline moiety with a benzamide structure, which may confer distinct biological activities and potential therapeutic applications .

Biological Activity

Benzamide, 2-chloro-5-nitro-N-[4-(2-quinolinyloxy)phenyl]- is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound is classified as a nitrobenzamide derivative, characterized by the following structural formula:

  • Chemical Formula : C₁₃H₉ClN₂O₃
  • Molecular Weight : 276.675 g/mol
  • IUPAC Name : 2-chloro-5-nitro-N-phenylbenzamide

Key Properties

PropertyValue
Human Intestinal AbsorptionHigh (0.9751)
Blood-Brain Barrier PermeabilityHigh (0.9783)
Caco-2 PermeabilityModerate (0.6324)
P-glycoprotein SubstrateNon-substrate (0.8448)
CYP450 3A4 SubstrateModerate (0.5355)

Antimicrobial Properties

Research indicates that benzamide derivatives exhibit significant antimicrobial activity. In a study involving various benzamide compounds, including the target compound, it was found to possess moderate inhibitory effects against several fungal strains such as Fusarium graminearum, with EC50 values indicating good potency against specific pathogens .

Anticancer Activity

Benzamide derivatives have been explored for their anticancer properties. The compound's ability to inhibit cell proliferation in various cancer cell lines has been documented, suggesting a potential mechanism involving apoptosis induction and cell cycle arrest. A study highlighted the effectiveness of similar benzamide structures in targeting cancer cells through modulation of apoptotic pathways .

Neuropharmacological Effects

The compound's interaction with serotonin receptors has been noted in recent studies, suggesting its potential as a multitarget-directed ligand for treating neurodegenerative diseases. The ability to cross the blood-brain barrier enhances its suitability for neurological applications, particularly in conditions like Alzheimer's disease where serotonin modulation is beneficial .

Case Studies

  • Antifungal Activity : A series of benzamide derivatives were tested against Fusarium species, revealing that modifications in the benzene ring significantly affected antifungal potency. The specific compound demonstrated an EC50 of 11.61 μg/mL against Sclerotinia sclerotiorum, showcasing its potential as a fungicide .
  • Anticancer Research : In vitro studies on various cancer cell lines showed that benzamide derivatives could induce apoptosis and inhibit tumor growth. The structural modifications in these compounds were correlated with enhanced activity against specific cancer types, emphasizing the importance of chemical structure in biological efficacy .
  • Neuropharmacological Applications : A recent investigation into serotonin receptor interactions revealed that compounds similar to benzamide, 2-chloro-5-nitro-N-[4-(2-quinolinyloxy)phenyl]- could effectively inhibit amyloid-beta aggregation, a key factor in Alzheimer's pathology .

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